alpha-(2-(Bis(isopropyl)amino)ethyl)-alpha-isobutylpyridine-2-acetonitrile
CAS No.: 78833-05-3
Cat. No.: VC17007799
Molecular Formula: C19H31N3
Molecular Weight: 301.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78833-05-3 |
---|---|
Molecular Formula | C19H31N3 |
Molecular Weight | 301.5 g/mol |
IUPAC Name | 2-[2-[di(propan-2-yl)amino]ethyl]-4-methyl-2-pyridin-2-ylpentanenitrile |
Standard InChI | InChI=1S/C19H31N3/c1-15(2)13-19(14-20,18-9-7-8-11-21-18)10-12-22(16(3)4)17(5)6/h7-9,11,15-17H,10,12-13H2,1-6H3 |
Standard InChI Key | PKPIMMSNMGWNHK-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CC(CCN(C(C)C)C(C)C)(C#N)C1=CC=CC=N1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure centers on a pyridine ring substituted at the 2-position with an acetonitrile group (). The alpha carbon of this acetonitrile moiety branches into two distinct substituents:
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A 2-(bis(isopropyl)amino)ethyl group ()
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An isobutyl group ()
This arrangement creates a sterically congested environment, with the pyridine ring’s electron-deficient nature potentially influencing reactivity at the nitrile and tertiary amine sites .
Physicochemical Properties
Key physical and chemical properties, as reported in literature, include:
Property | Value/Description | Source |
---|---|---|
Molecular formula | ||
Molecular weight | 301.47 g/mol | |
Solubility | Chloroform, ethyl acetate, methanol | |
Physical form | Yellow-orange solid |
The compound’s solubility profile aligns with its lipophilic character, dominated by the isobutyl and bis(isopropyl)amino groups. The yellow-orange coloration may arise from extended conjugation or impurities inherent to its synthetic pathway .
Synthesis and Structural Elaboration
Retrosynthetic Analysis
The synthesis of alpha-(2-(bis(isopropyl)amino)ethyl)-alpha-isobutylpyridine-2-acetonitrile likely involves sequential functionalization of a pyridine precursor. A plausible retrosynthetic pathway includes:
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Pyridine core formation: Via Hantzsch pyridine synthesis or related multicomponent reactions (MCRs) .
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Acetonitrile introduction: Through nucleophilic substitution or cyanation reactions .
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Side-chain installation: Alkylation or reductive amination to introduce the bis(isopropyl)aminoethyl and isobutyl groups .
Reported Synthetic Approaches
While no explicit synthesis of this compound is documented, analogous methodologies from literature provide insight:
Pyridine Functionalization
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Cyanide displacement: 2,6-Bis(bromomethyl)pyridine derivatives react with cyanide ions () to form dinitriles, as demonstrated in the synthesis of related pyridine acetonitriles . For example, treatment of dibromide intermediates with potassium cyanide in dimethylformamide (DMF) yields nitrile-substituted pyridines in 65–85% yields .
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Reductive amination: Secondary amines like bis(isopropyl)amine can be introduced via Schiff base formation followed by sodium borohydride reduction, a strategy employed in analogous macrocyclic systems .
Challenges in Synthesis
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Steric hindrance: The proximity of the bulky isobutyl and bis(isopropyl)amino groups complicates nucleophilic substitutions and coupling reactions.
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Nitrile stability: Under strongly acidic or basic conditions, the acetonitrile group may hydrolyze to carboxylic acids or undergo unwanted cyclizations .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical NMR signals (based on structural analogs):
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Pyridine protons: Downfield-shifted aromatic signals at δ 8.5–9.0 ppm (2H, d, J = 6 Hz) .
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Isobutyl group:
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Bis(isopropyl)aminoethyl:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would show a molecular ion peak at m/z 301.4695 (), with fragmentation patterns reflecting loss of isopropyl groups () and the acetonitrile moiety () .
Future Research Directions
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Pharmacological profiling: Screening against viral proteases or cancer-related kinases.
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Catalytic applications: As a ligand in palladium-catalyzed cross-couplings, leveraging its electron-rich amine groups .
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Structural optimization: Introducing fluorinated or chiral substituents to enhance bioavailability.
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